Parp10-IN-3

PARP10 Mono-ADP-ribosylation Biochemical IC50

PARP10-IN-3 (CAS 2225800-19-9) is a synthetic small-molecule inhibitor of mono-ADP-ribosyltransferase PARP10, a member of the PARP superfamily implicated in DNA damage response and oncogenic signaling. It exhibits an IC50 of 480 nM against human PARP10 in biochemical assays.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B12403424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp10-IN-3
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)C(=O)N
InChIInChI=1S/C14H12N2O3/c15-13(17)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
InChIKeyPMOXYDXLQIUWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PARP10-IN-3 Inhibitor Procurement Guide: Potency, Selectivity, and Scientific Utility Data


PARP10-IN-3 (CAS 2225800-19-9) is a synthetic small-molecule inhibitor of mono-ADP-ribosyltransferase PARP10, a member of the PARP superfamily implicated in DNA damage response and oncogenic signaling [1]. It exhibits an IC50 of 480 nM against human PARP10 in biochemical assays [1]. The compound also demonstrates off-target inhibition of PARP2 and PARP15 (IC50 = 1.7 μM each) and displays a defined selectivity profile across 12 PARP family enzymes, including TNKS2 (IC50 = 6.5 μM), PARP4 (IC50 = 7 μM), and PARP1 (IC50 > 100 μM) . PARP10-IN-3 serves as a chemical probe for dissecting PARP10-specific functions in cellular models, with a reported cellular IC50 of 1–2 μM in HeLa-PARP10 colony formation assays .

PARP10-IN-3 Procurement: Why Broad-Spectrum or Other PARP10 Inhibitors Cannot Be Substituted


PARP10 is an understudied mono-ADP-ribosyltransferase with distinct substrate specificity and cellular roles compared to poly(ADP-ribose) polymerases like PARP1/2 [1]. Broad-spectrum PARP inhibitors (e.g., olaparib, veliparib) exhibit little to no activity against PARP10 (IC50 > 100 μM) and are therefore unsuitable for interrogating PARP10-specific biology . Even among dedicated PARP10 inhibitors, profound differences in potency, selectivity, and chemical scaffold exist: PARP10-IN-3 (IC50 = 480 nM) offers a balanced potency–selectivity window distinct from more potent but narrower-spectrum compounds such as OUL312 (IC50 = 20 nM) or less potent analogues like Compound 19 (IC50 = 2.0 μM) [2][3]. These quantitative disparities in biochemical IC50, off-target engagement, and cellular activity translate into divergent experimental outcomes, precluding interchangeable use without rigorous validation [4].

PARP10-IN-3 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Cellular Data


PARP10-IN-3 vs. OUL35: Biochemical Potency Comparison for PARP10 Inhibition

PARP10-IN-3 inhibits human PARP10 with an IC50 of 480 nM, which is approximately 1.5-fold less potent than OUL35 (IC50 = 329 nM) under comparable biochemical assay conditions [1][2]. Both compounds were evaluated using recombinant human PARP10 protein; however, PARP10-IN-3 represents a distinct 3-phenoxybenzamide scaffold compared to OUL35's 4,4'-oxybis-benzamide core [1]. This potency differential is quantitatively defined and guides selection based on required inhibitory strength.

PARP10 Mono-ADP-ribosylation Biochemical IC50

PARP10-IN-3 vs. OUL312: Comparative Selectivity Window Against PARP15

PARP10-IN-3 exhibits a selectivity ratio of approximately 3.5-fold for PARP10 (IC50 = 480 nM) over PARP15 (IC50 = 1.7 μM) [1]. In contrast, OUL312 achieves 75-fold selectivity over PARP15 (PARP10 IC50 = 20 nM; PARP15 IC50 = 1,500 nM) [2]. The substantially narrower selectivity window of PARP10-IN-3 means that at concentrations required for robust PARP10 inhibition (>480 nM), significant off-target engagement of PARP15 occurs, whereas OUL312 maintains PARP10 selectivity even at higher concentrations.

Selectivity PARP15 Chemical Probe

PARP10-IN-3 vs. Compound 19: Cellular Efficacy in HeLa-PARP10 Colony Formation Assay

PARP10-IN-3 demonstrates an IC50 of 1–2 μM in a HeLa-PARP10 colony formation assay (CFA), a cellular model of PARP10-dependent proliferation suppression . By comparison, the earlier PARP10 inhibitor Compound 19 exhibited an IC50 of 2.0 μM in the same cellular context [1]. PARP10-IN-3 thus achieves comparable or marginally improved cellular potency relative to this historical benchmark, while offering a distinct chemotype (3-phenoxybenzamide vs. phthalazinone) that may confer differential pharmacokinetic or off-target profiles.

Cellular Activity Clonogenic Assay PARP10 Overexpression

PARP10-IN-3 PARP Family Selectivity Profile: Quantified Off-Target Engagement

PARP10-IN-3 was profiled against a panel of 12 human PARP family enzymes, revealing a defined selectivity fingerprint . Beyond PARP10 (IC50 = 480 nM), the compound inhibits PARP2 (IC50 = 1.7 μM, 3.5-fold selectivity), PARP15 (IC50 = 1.7 μM, 3.5-fold selectivity), TNKS2 (IC50 = 6.5 μM, 13.5-fold selectivity), PARP4 (IC50 = 7 μM, 14.6-fold selectivity), TNKS1 (IC50 = 21 μM, 43.8-fold selectivity), and PARP14 (IC50 = 41 μM, 85.4-fold selectivity). No significant inhibition (<50% at 10 μM) was observed for PARP12 and PARP16, while PARP1 and PARP3 IC50 values exceed 100 μM . This contrasts with broad-spectrum PARP inhibitors (e.g., olaparib) which exhibit IC50 values <100 nM for PARP1/2 but negligible PARP10 activity.

Selectivity Panel PARP Family Off-Target

PARP10-IN-3 vs. OUL35: Comparative Rescue of PARP10-Induced Apoptosis

OUL35 has been demonstrated to rescue HeLa cells from PARP10-induced apoptotic cell death at 3–10 μM concentrations [1][2]. While direct head-to-head apoptosis rescue data for PARP10-IN-3 are not available in the primary literature, its cellular IC50 of 1–2 μM in HeLa-PARP10 colony formation assays suggests comparable or potentially superior cellular efficacy . The absence of published apoptosis rescue data for PARP10-IN-3 represents a knowledge gap that users must validate empirically.

Apoptosis Rescue Cell Viability PARP10 Overexpression

PARP10-IN-3 Research Applications: Validated Use Cases Based on Quantitative Evidence


Chemical Probe for PARP10 in Cellular Models Requiring Moderate Potency and Defined Off-Target Profile

PARP10-IN-3 is optimally deployed in HeLa or similar cell lines expressing PARP10, where its cellular IC50 of 1–2 μM enables target engagement without complete pathway suppression . The quantified off-target profile (PARP2 and PARP15 IC50 = 1.7 μM; PARP1 IC50 >100 μM) allows researchers to design appropriate control experiments using PARP1/2-specific inhibitors to deconvolute phenotypes. This application is supported by published colony formation assay data .

Biochemical Selectivity Profiling and Assay Development for Mono-ART Enzymes

The comprehensive selectivity panel data (12 PARP family enzymes) makes PARP10-IN-3 a valuable reference compound for developing and validating biochemical assays targeting mono-ADP-ribosyltransferases . Its defined IC50 values for TNKS2 (6.5 μM), PARP4 (7 μM), and PARP14 (41 μM) provide benchmark data for calibrating high-throughput screening campaigns or counter-screening efforts .

Comparative Pharmacology Studies Contrasting PARP10-Selective vs. Broad-Spectrum PARP Inhibition

PARP10-IN-3's >200-fold selectivity for PARP10 over PARP1/2 (IC50 >100 μM for PARP1/3 vs. 480 nM for PARP10) enables side-by-side comparisons with clinically approved PARP1/2 inhibitors (e.g., olaparib, niraparib) to dissect PARP10-specific contributions to DNA damage response and cell survival [1]. This application is critical for understanding the unique biology of mono-ARTs versus poly-ARTs in cancer models [1].

Tool Compound for Validating PARP10 Genetic Knockdown or Knockout Phenotypes

In settings where PARP10 genetic ablation produces a measurable phenotype (e.g., altered proliferation, DNA damage sensitivity), PARP10-IN-3 can serve as an orthogonal chemical validation tool. Its cellular activity (IC50 = 1–2 μM) and known off-target constraints (PARP2/15 co-inhibition) must be factored into experimental interpretation, but the compound provides a pharmacologic complement to siRNA or CRISPR-based approaches .

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